molecular formula C11H12N2O3 B14830890 5-Cyclopropoxy-4-formyl-N-methylnicotinamide

5-Cyclopropoxy-4-formyl-N-methylnicotinamide

Katalognummer: B14830890
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: BVKKCMYBINDQBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-4-formyl-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 5-position and a formyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-formyl-N-methylnicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with nicotinamide as the starting material.

    Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced at the 5-position through a nucleophilic substitution reaction.

    Formyl Group Introduction: The formyl group is introduced at the 4-position via a formylation reaction, often using reagents such as formic acid or formyl chloride.

    N-Methylation: The final step involves the methylation of the amide nitrogen to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-4-formyl-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-4-formyl-N-methylnicotinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-4-formyl-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and formyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-formyl-N-methylnicotinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a cyclopropoxy group at the 5-position and a formyl group at the 4-position makes it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

5-cyclopropyloxy-4-formyl-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H12N2O3/c1-12-11(15)8-4-13-5-10(9(8)6-14)16-7-2-3-7/h4-7H,2-3H2,1H3,(H,12,15)

InChI-Schlüssel

BVKKCMYBINDQBG-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CN=CC(=C1C=O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.